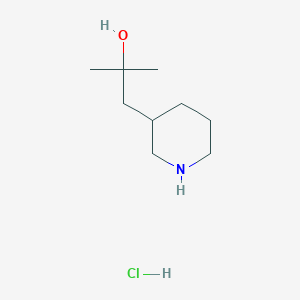
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H5F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 5-(trifluoromethyl)pyrimidine with ethanone under specific conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, with temperature and pressure conditions optimized to maximize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and pyrimidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a wide range of functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: In industrial applications, it may be used in the production of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and context, but can include metabolic pathways, signal transduction pathways, and others.
Vergleich Mit ähnlichen Verbindungen
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-one and 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one share structural similarities but differ in their specific functional groups and positions.
Uniqueness: The presence of the trifluoromethyl group and its specific position on the pyrimidine ring confer unique chemical properties and reactivity to this compound, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C7H5F3N2O |
|---|---|
Molekulargewicht |
190.12 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3 |
InChI-Schlüssel |
HHGLJGUUVSLSFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=C(C=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






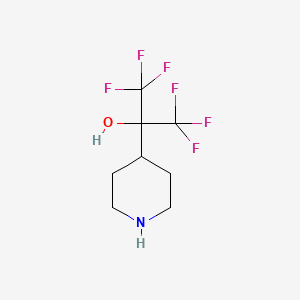
![7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B11717437.png)
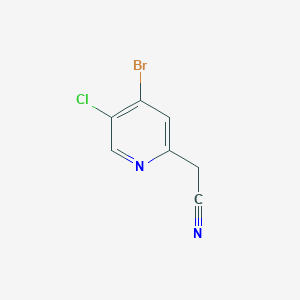
![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)
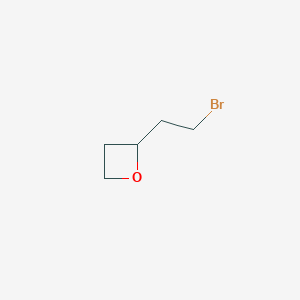
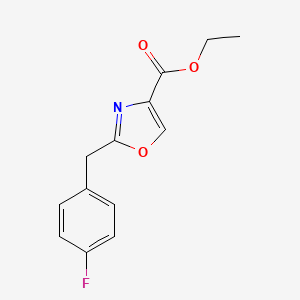

![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)
